



Application Notes: Cinnamtannin A2 as a Potential Therapeutic Agent for Diabetes

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Compound of Interest		
Compound Name:	Cinnamtannin A2	
Cat. No.:	B1257778	Get Quote

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is a significant public health concern, driving the search for novel therapeutic agents. Natural compounds, particularly polyphenols, have garnered considerable interest for their potential anti-diabetic properties. **Cinnamtannin A2**, a tetrameric A-type procyanidin found in dietary sources such as cocoa, apples, and cinnamon, has emerged as a promising candidate.[1][2] Preclinical studies indicate that **Cinnamtannin A2** may improve hyperglycemia through a dual mechanism: enhancing the secretion of glucagon-like peptide-1 (GLP-1) and directly activating the insulin signaling pathway.[3][4][5][6] These application notes provide a summary of the current data and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of **Cinnamtannin A2**.

Mechanism of Action

Cinnamtannin A2 exhibits its anti-diabetic effects through two primary mechanisms:

 Incretin-like Effect: Cinnamtannin A2 has been shown to increase the plasma levels of GLP-1.[3][4][6] GLP-1 is an incretin hormone secreted by intestinal L-cells that potentiates glucose-dependent insulin secretion from pancreatic β-cells. This action helps to regulate postprandial glucose levels.

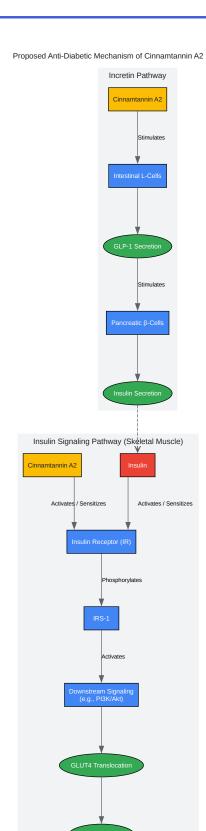




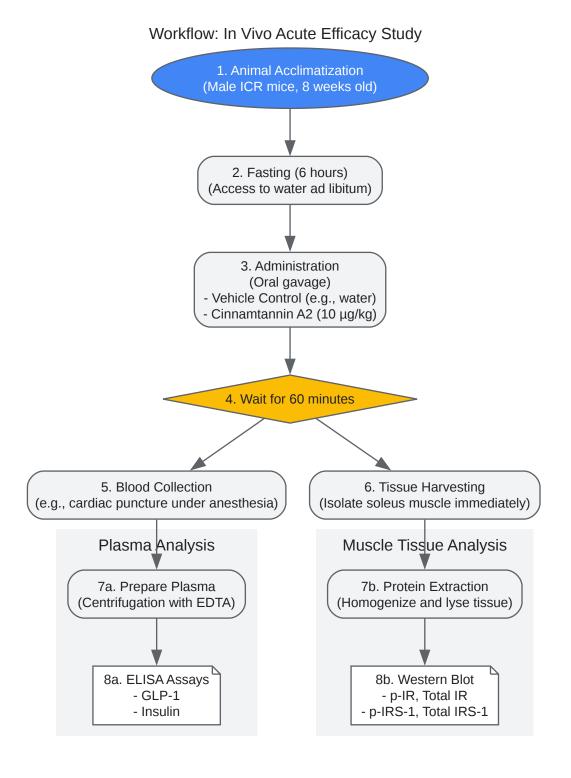


• Activation of Insulin Signaling: In peripheral tissues like skeletal muscle, **Cinnamtannin A2** promotes the activation of the insulin signaling cascade.[3][4] It enhances the phosphorylation of the insulin receptor (IR) and its primary downstream target, insulin receptor substrate-1 (IRS-1).[6][7] This activation leads to a cascade of events culminating in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.[8]

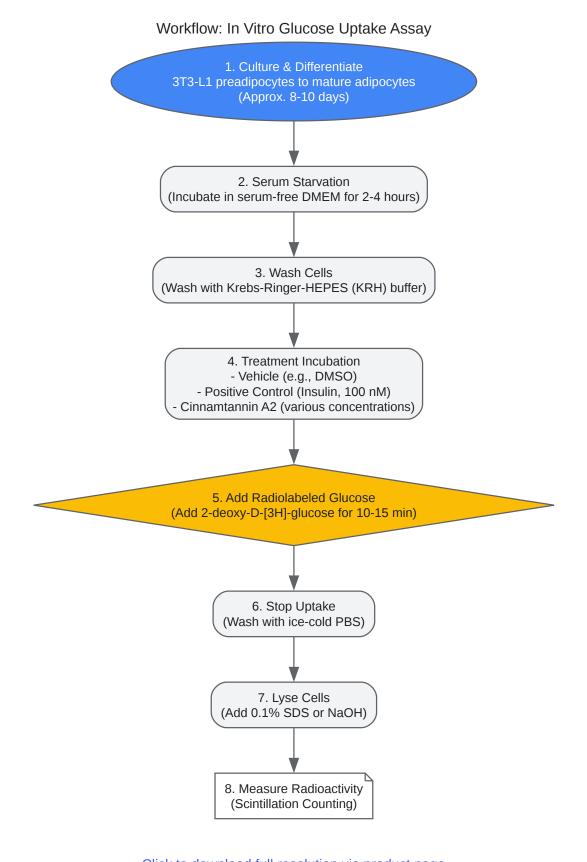












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